Cevipabulin fumarate
CAS No.: 849550-69-2
Cat. No.: VC1908963
Molecular Formula: C22H26ClF5N6O7
Molecular Weight: 616.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849550-69-2 |
|---|---|
| Molecular Formula | C22H26ClF5N6O7 |
| Molecular Weight | 616.9 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |
| Standard InChI | InChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1 |
| Standard InChI Key | UUFXQPPJVCARJY-CBVSRFFLSA-N |
| Isomeric SMILES | C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O.O.O |
| SMILES | CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
| Canonical SMILES | CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Introduction
Chemical Identity and Structural Properties
Cevipabulin fumarate is the fumarate salt of cevipabulin, a small synthetic molecule that targets tubulin proteins essential for cellular structure and division . The compound presents several distinctive structural characteristics that contribute to its pharmacological activity.
Basic Chemical Properties
The chemical identity of cevipabulin fumarate is characterized by the following properties:
The molecular structure contains a triazolopyrimidine core with characteristic fluorinated substituents and a methylamino propoxy side chain. The fumarate salt form enhances the compound's solubility and bioavailability compared to the parent compound, making it more suitable for pharmaceutical applications .
Alternative Identifiers and Synonyms
Cevipabulin fumarate is known by several identifiers and synonyms in scientific literature and chemical databases:
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Cevipabulin fumarate [USAN]
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849550-69-2
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UNII-Q380BYV049
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Q380BYV049
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Cevipabulin fumarate dihydrate
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TTI-237
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CNDR-51533
These alternative identifiers are important for tracing the compound across different research publications and chemical databases.
Mechanism of Action
The pharmacological activity of cevipabulin fumarate involves a complex interaction with tubulin proteins, affecting cellular structure and division processes through multiple mechanisms.
Effects on Microtubule Dynamics and Cellular Function
The dual binding profile of cevipabulin results in disruption of microtubule dynamics that ultimately inhibits cell division and reduces cellular growth . The compound's ability to both enhance tubulin polymerization (similar to taxanes) while binding at the vinca site creates a unique pharmacological profile.
The discovery of its binding to α-tubulin adds another dimension to its mechanism, as this interaction reduces tubulin stability, leading to destabilization and degradation . This tubulin degradation effect represents a novel mechanism that could potentially overcome resistance mechanisms developed against traditional tubulin-targeting agents.
Pharmacological Properties and Formulation
Solubility and Bioavailability
A key advantage of cevipabulin fumarate over other tubulin-targeting agents is its water solubility . Many established tubulin inhibitors suffer from poor solubility profiles that limit their clinical utility and require complex delivery systems. The fumarate salt form specifically enhances the compound's solubility and bioavailability, improving its therapeutic potential for clinical applications .
Research Applications and Clinical Development
Current Research Status
While detailed clinical trial information is limited in the provided search results, the compound has been the subject of structural and mechanistic investigations that continue to reveal new insights about its mode of action . The discovery of its novel α-tubulin binding site has significant implications for future drug development targeting this newly characterized binding pocket .
The 2021 publication by Yang et al. in Science Advances represents a major advancement in understanding cevipabulin's binding mechanisms, suggesting continued active research interest in this compound .
Comparative Positioning
Cevipabulin fumarate occupies an interesting position in the landscape of tubulin-targeting agents. Most established tubulin inhibitors fall into distinct categories:
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Microtubule stabilizers (e.g., taxanes) that enhance polymerization and prevent depolymerization
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Microtubule destabilizers (e.g., vinca alkaloids) that inhibit polymerization and promote depolymerization
Cevipabulin appears to bridge these categories, binding at the vinca site but acting more like taxane-site binders in enhancing polymerization . Additionally, its novel α-tubulin binding introduces a tubulin degradation mechanism distinct from either traditional category .
Structural Studies and Crystallographic Findings
Crystal Structure Analysis
Critical insights into cevipabulin's mechanisms have emerged from crystallographic studies. The crystal structure of the T2R-TTL-Cevipabulin-eribulin complex (PDB ID: 7DP8) has revealed important details about how the compound interacts with tubulin proteins .
The structural analysis confirmed that cevipabulin binds to a previously uncharacterized site on α-tubulin in addition to the known vinblastine site . This binding creates a conformational change in the αT5 loop that fundamentally alters tubulin stability .
Implications for Drug Development
The discovery of a novel binding site on α-tubulin has significant implications for future drug development. As noted by Yang et al., this finding "confirms the existence of a new agent binding site on α-tubulin and sheds light on the development of tubulin degraders as a new generation of antimicrotubule drugs targeting this novel site" .
This suggests that cevipabulin might serve as a lead compound for developing an entirely new class of tubulin-targeting agents that could potentially overcome resistance mechanisms that affect current microtubule-targeting therapies.
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